Natural Sources of Ingenane Diterpenoids: A Technical Guide for Researchers
Natural Sources of Ingenane Diterpenoids: A Technical Guide for Researchers
Introduction: Ingenane diterpenoids are a class of polycyclic compounds characterized by a unique 5/7/6/3-fused ring system. These natural products, particularly those isolated from the genus Euphorbia, have garnered significant attention from the scientific community due to their potent biological activities. The most prominent member, ingenol mebutate (ingenol-3-angelate), was approved for the topical treatment of actinic keratosis, highlighting the therapeutic potential of this chemical class.[1][2] This technical guide provides an in-depth overview of the natural sources of ingenane diterpenoids, quantitative data on their abundance, detailed experimental protocols for their isolation and analysis, and a visualization of their biosynthetic pathway.
Primary Natural Sources
The principal natural sources of ingenane diterpenoids are plants belonging to the genus Euphorbia, a large and diverse genus in the family Euphorbiaceae.[3][4] These compounds are typically found in the latex, a milky sap produced by these plants. While numerous Euphorbia species have been investigated, some are particularly notable for their ingenane content.
Key Euphorbia species identified as sources of ingenane diterpenoids include:
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Euphorbia peplus: Widely known as petty spurge, this plant is the original natural source of ingenol mebutate (trade name Picato).[1][5] The sap contains ingenol mebutate at a concentration of approximately 200 μg/ml.
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Euphorbia lathyris: Known as caper spurge, this species is utilized for the industrial extraction of an ingenol derivative that can be chemically converted to ingenol mebutate, often due to its higher biomass availability compared to E. peplus.[6][7]
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Euphorbia myrsinites: A 2017 study screening 38 Euphorbia species found that the lower leafless stems of E. myrsinites contained the highest concentration of ingenol, reaching 547 mg/kg of dry plant weight.[8]
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Euphorbia trigona: This species has been shown to contain various ingenol and ingol-type diterpenes, with some derivatives exhibiting potent cytotoxic activity.[9][10]
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Euphorbia antiquorum: Recent research has led to the isolation of 15 ingenane diterpenoids from this species, including 10 previously unreported compounds.[4][11]
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Euphorbia kansui: This plant is a source of numerous ingenane and jatrophane-type diterpenoids.[12]
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Euphorbia hylonoma: Thirteen new and eight known Euphorbia diterpenoids, primarily ingenanes, have been isolated from this species.[5][13]
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Euphorbia royleana: Phytochemical investigations have yielded new ingenane and ingol diterpenoids from this plant.[7][14]
While plants are the primary source, the biosynthesis of these complex molecules involves intricate enzymatic pathways, which are being explored for potential microbial production systems, though no natural microbial sources have been identified to date.
Quantitative Data on Ingenane Diterpenoid Content
The concentration of ingenane diterpenoids can vary significantly between species and even different tissues within the same plant. The following table summarizes available quantitative data for ingenol and its derivatives in various Euphorbia species.
| Euphorbia Species | Plant Part | Ingenane Diterpenoid | Concentration | Reference |
| E. myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [8] |
| E. peplus | Sap | Ingenol Mebutate | ~200 µg/mL | |
| E. kansui | Dried Roots | Kansuiphorin C | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 5-O-benzoyl-20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 20-O-(2'E,4'Z-decadienoyl)ingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | Ingenol | Varies (UFLC-MS/MS data) | [15] |
Biosynthesis of Ingenane Diterpenoids
The biosynthesis of ingenane diterpenoids in Euphorbia is a complex multi-step process originating from the general isoprenoid pathway. The pathway culminates in the formation of the characteristic ingenane skeleton, which is then further diversified by various modifying enzymes.
The key steps are:
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Formation of Casbene: The pathway begins with geranylgeranyl diphosphate (GGPP), which is cyclized by casbene synthase (CS) to form the macrocyclic diterpene casbene.[6]
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Oxidation of Casbene: Casbene undergoes regio-specific oxidations catalyzed by two cytochrome P450 enzymes, CYP71D445 (9-oxidation) and CYP726A27 (5-oxidation).[6]
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Cyclization to Lathyrane Skeleton: The oxidized casbene derivative is then acted upon by an alcohol dehydrogenase (ADH), which catalyzes dehydrogenation and subsequent rearrangement and cyclization to form jolkinol C, a lathyrane-type diterpenoid.[6] Jolkinol C is considered a key intermediate in the biosynthesis of more complex diterpenoids, including ingenanes.[6]
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Formation of the Ingenol Core: The precise enzymatic steps leading from the lathyrane skeleton to the ingenane core are still under investigation but are proposed to involve further oxidative cyclizations.
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Esterification and Acylation: The final steps in the biosynthesis of compounds like ingenol mebutate involve the derivatization of the ingenol scaffold. BAHD-acyltransferases catalyze the addition of acyl groups. For instance, EpBAHD-06 and EpBAHD-08 in E. peplus catalyze the addition of angelyl-CoA to the ingenol core to produce ingenol-3-angelate (ingenol mebutate).[2][16] Further acetylation can occur, for example, by EpBAHD-07 and EpBAHD-11, to form ingenol-3-angelate-20-acetate.[16]
Caption: Biosynthetic pathway of ingenane diterpenoids.
Experimental Protocols
Extraction and General Isolation of Ingenane Diterpenoids
The following is a generalized protocol for the extraction and isolation of ingenane diterpenoids from Euphorbia plant material, compiled from various literature sources.[13][17]
1. Plant Material Preparation:
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Collect fresh plant material (e.g., aerial parts, roots, or whole plant).
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Air-dry the material in a shaded, well-ventilated area until brittle.
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Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
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Macerate the powdered plant material in 95% ethanol (EtOH) or methanol (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the extraction to proceed for 24-72 hours with occasional agitation. The process can be repeated 3-5 times to ensure exhaustive extraction.
-
Combine the solvent extracts and filter to remove solid plant debris.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc). Ingenane diterpenoids typically partition into the moderately polar fractions (CHCl₃ and EtOAc).
-
Collect each fraction and evaporate the solvent under reduced pressure.
4. Chromatographic Separation:
-
Column Chromatography (CC):
-
Subject the active fraction (e.g., CHCl₃ fraction) to open column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like n-hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualizing with vanillin-sulfuric acid reagent and heating.
-
-
Further Purification:
-
Pool fractions containing compounds of interest based on their TLC profiles.
-
Perform repeated column chromatography on the pooled fractions using different stationary phases like reversed-phase C18 silica gel or Sephadex LH-20 (eluting with MeOH) to separate compounds with similar polarities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative or semi-preparative HPLC on normal-phase or reversed-phase columns to isolate pure ingenane diterpenoids.
-
Caption: General workflow for ingenane diterpenoid extraction.
Characterization and Quantification by UFLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of six ingenane-type diterpenoids in Euphorbia kansui.[15]
1. Instrumentation:
-
Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).
2. Chromatographic Conditions:
-
Column: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 μm).
-
Mobile Phase:
-
A: 0.1% formic acid in acetonitrile.
-
B: 0.1% formic acid in water.
-
-
Gradient Elution: A suitable gradient program to separate the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: Appropriate volume based on sample concentration and system sensitivity.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-product ion transitions for each target ingenane diterpenoid must be optimized.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, nebulizer gas, curtain gas, and collision gas pressure according to the specific instrument.
4. Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of purified ingenane diterpenoid standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution for calibration curve construction.
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filter the extract through a 0.22 μm membrane filter before injection into the UFLC-MS/MS system.
-
5. Data Analysis:
-
Identify each compound by its retention time and specific MRM transition.
-
Quantify the amount of each ingenane diterpenoid in the sample by comparing its peak area to the calibration curve generated from the standards.
Conclusion
The genus Euphorbia stands as the exclusive and rich natural source of ingenane diterpenoids. The structural complexity and significant biological activities of these compounds, particularly in oncology, continue to drive research in their natural sourcing, biosynthesis, and chemical synthesis. While direct extraction from plants like E. peplus and E. myrsinites remains a primary method, advancements in understanding their biosynthetic pathways are paving the way for metabolic engineering and synthetic biology approaches to ensure a sustainable supply for future drug development and clinical applications. The methodologies outlined in this guide provide a foundation for researchers to explore and harness the potential of these valuable natural products.
References
- 1. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ingenane diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 13. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud [mdpi.com]
- 14. New ingenane and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. themoonlight.io [themoonlight.io]
- 17. scispace.com [scispace.com]
